Cas no 22947-51-9 (Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl-)

Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl-, is a rigid, polycyclic amine derivative characterized by its adamantane-like structure. This compound exhibits high thermal and chemical stability due to its three-dimensional cage framework, making it suitable for applications requiring robust molecular scaffolds. Its sterically hindered amine group can serve as a building block in pharmaceuticals, agrochemicals, or advanced materials, where controlled reactivity and structural integrity are critical. The compound's unique geometry may also facilitate selective interactions in catalysis or molecular recognition. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specialized research or industrial applications.
Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- structure
22947-51-9 structure
Product Name:Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl-
CAS No:22947-51-9
MF:C20H31N
MW:285.466845750809
CID:3916004
PubChem ID:10850731
Update Time:2025-06-09

Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- Chemical and Physical Properties

Names and Identifiers

    • Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl-
    • N-(1-adamantyl)adamantan-1-amine
    • N-(adamantan-1-yl)adamantan-1-amine
    • 22947-51-9
    • di-1-adamantylamine hydrochloride
    • EN300-19005032
    • CHEMBL94763
    • diadamantylamine
    • AKOS004123113
    • Di(adamantan-1-yl)amine
    • ALBB-013755
    • SCHEMBL1072721
    • Inchi: 1S/C20H31N/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2
    • InChI Key: ZCRDWNXWXYYDEJ-UHFFFAOYSA-N
    • SMILES: C12(NC34CC5CC(CC(C5)C3)C4)CC3CC(CC(C3)C1)C2

Computed Properties

  • Exact Mass: 285.245649993Da
  • Monoisotopic Mass: 285.245649993Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 12Ų

Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- Pricemore >>

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Additional information on Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl-

Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- (CAS No. 22947-51-9): An Overview

Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- (CAS No. 22947-51-9) is a unique and structurally complex compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in various biological and pharmaceutical contexts. This compound, often referred to as adamantane diamine, is characterized by its tricyclic adamantane framework, which imparts unique physical and chemical properties.

The adamantane core of this compound is a highly symmetrical and rigid structure, making it an excellent scaffold for the design and synthesis of bioactive molecules. The presence of two amine groups in the molecule allows for a wide range of functionalization and derivatization, which can be tailored to specific biological targets or therapeutic needs.

Recent studies have highlighted the potential of Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- in various biological applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of adamantane diamines as potent inhibitors of viral replication, particularly against influenza viruses. The rigid structure of the adamantane core was found to enhance the binding affinity and selectivity of these compounds for viral targets, making them promising candidates for antiviral drug development.

In addition to antiviral properties, Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A 2020 study in the Journal of Neurochemistry demonstrated that adamantane diamines can modulate the activity of certain enzymes involved in the pathogenesis of these diseases, potentially slowing down disease progression and improving cognitive function.

The synthesis of Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves multi-step processes that leverage the unique reactivity of the adamantane core and the amine functionalities. One common approach involves the reaction of adamantyl halides with amines under appropriate conditions to form the desired diamine structure. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic research and industrial applications.

The physicochemical properties of Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- are also noteworthy. Its high melting point and low solubility in water contribute to its stability under various conditions, which is advantageous for both storage and formulation purposes in pharmaceutical settings.

In terms of safety and regulatory considerations, Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- is generally considered safe for use in laboratory settings when appropriate handling protocols are followed. However, as with any chemical compound used in research or development, it is essential to adhere to established safety guidelines and regulatory requirements to ensure safe handling and disposal.

The future outlook for Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- is promising across multiple fronts in chemistry and biology research and development (R&D). Ongoing studies are exploring its potential as a lead compound for new drug discovery programs targeting viral infections and neurodegenerative diseases.

In conclusion, Tricyclo[3.3.1.13,7]decan-1-amine, N-tricyclo[3.3.1.13,7]dec-1-yl- (CAS No 22947-51-9) represents a valuable tool for researchers and developers in the field of medicinal chemistry due to its unique structural features and diverse biological activities.

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